molecular formula C21H22N4O2 B11157739 3-[(2S)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]quinazolin-4(3H)-one

3-[(2S)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]quinazolin-4(3H)-one

Cat. No.: B11157739
M. Wt: 362.4 g/mol
InChI Key: NIRANYRKRIXELE-INIZCTEOSA-N
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Description

3-[1-OXO-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core linked to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-OXO-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the quinazolinone core with the phenylpiperazine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1-OXO-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the phenylpiperazine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce functional groups like alkyl or aryl groups into the molecule.

Scientific Research Applications

3-[1-OXO-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-OXO-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to act as an acetylcholinesterase inhibitor with selective activity makes it a promising candidate for therapeutic development .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

3-[(2S)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]quinazolin-4-one

InChI

InChI=1S/C21H22N4O2/c1-16(25-15-22-19-10-6-5-9-18(19)21(25)27)20(26)24-13-11-23(12-14-24)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3/t16-/m0/s1

InChI Key

NIRANYRKRIXELE-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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